(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the reduction of 4-bromo-2-fluoroacetophenone followed by amination. One common method includes the use of dimethylamine borane and (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2]oxazaborole in dichloromethane and toluene at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of 2-amino-1-(4-bromo-2-fluorophenyl)ethanone.
Reduction: Formation of 2-amino-1-(4-fluorophenyl)ethanol.
Substitution: Formation of 2-amino-1-(4-substituted-2-fluorophenyl)ethanol.
Scientific Research Applications
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for (1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with biological molecules such as enzymes or receptors, given its structural features.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(4-bromo-2-methylphenyl)ethan-1-ol
Uniqueness
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
LGHJBYLZEZHUOW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CN)O |
Origin of Product |
United States |
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